molecular formula C12H7NO3 B1680543 Resorufin CAS No. 635-78-9

Resorufin

Cat. No.: B1680543
CAS No.: 635-78-9
M. Wt: 213.19 g/mol
InChI Key: HSSLDCABUXLXKM-UHFFFAOYSA-N
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Description

Resorufin is a phenoxazine.

Mechanism of Action

Target of Action

Resorufin is a fluorophore that has been widely utilized in the design of responsive probes specific for various bioactive species . It is used to detect various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules . The primary targets of this compound are these bioactive species, and their role is to interact with this compound, leading to changes in its fluorescence properties .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In the presence of certain bioactive species, the oxidative benzylic ether (C–O) bonds in probes are cleaved, resulting in a dramatic increase of the emission intensity and an obvious change of the solution color from light yellow to pink .

Biochemical Pathways

This compound is involved in the redox reactions within cells. It is used as a reporter of metabolic activity of cells and can be detected by a simple fluorometric assay . The conversion of resazurin to this compound in the presence of cells is used as a reporter of metabolic activity of cells . This process affects the redox potential of the cellular environment, which can have downstream effects on various biochemical pathways.

Pharmacokinetics

It is known that this compound is unstable in the presence of thiols such as dithiothreitol (dtt) and 2-mercaptoethanol . This instability could potentially impact its bioavailability.

Result of Action

The result of this compound’s action is a change in fluorescence properties, which can be used to measure viability based on the metabolic activity in mammalian cell culture and primary cells . The non-fluorescent dye resazurin is reduced inside vital cells to fluorescent this compound and released into the culture media . This change can be detected by a simple fluorometric assay .

Properties

IUPAC Name

7-hydroxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSLDCABUXLXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060906
Record name 3H-Phenoxazin-3-one, 7-hydroxy-
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Resorufin
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CAS No.

635-78-9
Record name Resorufin
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Record name Resorufin
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Record name Resorufin
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Record name 3H-Phenoxazin-3-one, 7-hydroxy-
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Record name RESORUFIN
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Synthesis routes and methods

Procedure details

Assays were conducted in a standard 384-well plate in a reaction volume of 76 uL assay buffer (150 mM NaCl, 10 mM MgCl2, 20 mM Tris pH 7.5, 0.05% bovine serum albumin, 2 mM beta-mercaptoethanol) as follows: To 25 uL of substrate mix (4 uM NADPH, 1 mM aKG), 1 uL of test compound in DMSO was added. The plate was centrifuged briefly, and then 25 ul of enzyme mix was added (0.1 ug/mL ICDH1 G97D) followed by a brief centrifugation and shake at 100 RPM. The reaction was incubated for 50 minutes at room temperature, then 25 ul of detection mix (30 uM resazurin, 36 ug/ml diaphorase) was added, and the mixture further incubated for 5 minutes at room temperature. The activity readout as a result of the conversion of resazurin to resorufin was detected by fluorescent spectroscopy at excitation 544 nm and emission 590 nm (c/o 590 nm).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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